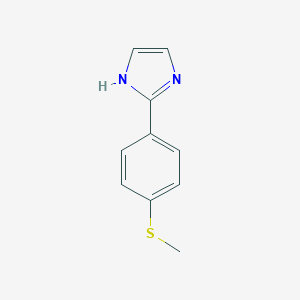

2-(4-(methylthio)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-(4-methylsulfanylphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFJXFHLAXWHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623108 | |

| Record name | 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115053-39-9 | |

| Record name | 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodological Advancements for 2 4 Methylthio Phenyl 1h Imidazole

Established Synthetic Pathways for 1H-Imidazole Derivatives Bearing Phenyl Substituents

The synthesis of 1H-imidazole derivatives with phenyl substituents is a well-trodden area of organic chemistry, with several robust methods available. These can be broadly categorized into classical condensation reactions, modern microwave-assisted strategies, and metal-catalyzed functionalizations.

Classical Condensation Reactions (e.g., Debus-Radziszewski Imidazole (B134444) Synthesis)

The Debus-Radziszewski imidazole synthesis is a cornerstone of imidazole chemistry, offering a straightforward route to 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.com This multicomponent reaction is a powerful tool for the synthesis of 2-aryl-1H-imidazoles. In a typical procedure, a dicarbonyl compound such as glyoxal (B1671930) reacts with an aryl aldehyde and two equivalents of ammonia or an ammonia source like ammonium (B1175870) acetate (B1210297). scribd.com

The reaction is believed to proceed in two main stages. Initially, the dicarbonyl compound condenses with ammonia to form a diimine intermediate. Subsequently, this intermediate reacts with the aldehyde to form the imidazole ring. wikipedia.org While effective, this classical method can sometimes suffer from low yields and the formation of side products, necessitating purification. ijprajournal.com

Table 1: Overview of Debus-Radziszewski Imidazole Synthesis

| Component | Role | Example Reactant for 2-Aryl Imidazoles |

| 1,2-Dicarbonyl | Forms the C4-C5 bond of the imidazole ring | Glyoxal, Benzil |

| Aldehyde | Provides the C2 carbon and its substituent | Benzaldehyde derivatives |

| Ammonia Source | Provides the N1 and N3 atoms of the imidazole ring | Ammonia, Ammonium acetate |

Microwave-Assisted Synthesis Strategies

To address the limitations of classical methods, microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for the preparation of imidazole derivatives. asianpubs.orgnih.gov Microwave irradiation can significantly accelerate reaction rates, improve yields, and often leads to cleaner reactions with easier workup procedures. asianpubs.orgderpharmachemica.com

In the context of imidazole synthesis, microwave energy can be applied to the Debus-Radziszewski reaction and other condensation methods. ijprajournal.com The use of solid supports or catalysts in conjunction with microwave irradiation can further enhance the efficiency of these transformations. asianpubs.org For instance, the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate can be carried out under solvent-free conditions on a solid support like acidic alumina, leading to the rapid formation of the desired imidazole. asianpubs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Yields | Often moderate | Generally higher |

| Side Products | More prevalent | Often reduced |

| Energy Efficiency | Lower | Higher |

Metal-Catalyzed Reactions for Imidazole Functionalization

Metal-catalyzed cross-coupling reactions provide a powerful alternative to de novo ring synthesis for accessing functionalized imidazoles. researchgate.net Techniques such as the Suzuki-Miyaura and Stille couplings allow for the direct introduction of aryl groups onto a pre-formed imidazole core. researchgate.netwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling, for example, involves the reaction of a haloimidazole (e.g., 2-bromoimidazole) with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This method is highly versatile and tolerates a wide range of functional groups on both coupling partners. researchgate.net Similarly, the Stille coupling utilizes an organotin reagent in place of the boronic acid. wikipedia.orgorganic-chemistry.org These methods are particularly useful for creating diverse libraries of substituted imidazoles for various applications.

Specific Synthetic Approaches to 2-(4-(methylthio)phenyl)-1H-imidazole and Related Analogues

The general synthetic strategies for phenyl-substituted imidazoles can be specifically adapted for the preparation of this compound. This involves the use of precursors bearing the methylthiophenyl moiety.

Condensation Reactions Involving Thioanisole-Derived Precursors

A direct and convergent approach to this compound is through a one-pot condensation reaction utilizing a thioanisole-derived aldehyde. Specifically, 4-(methylthio)benzaldehyde (B43086) can serve as the aldehyde component in a Debus-Radziszewski-type synthesis.

In this approach, 4-(methylthio)benzaldehyde would be reacted with a 1,2-dicarbonyl compound like glyoxal and an ammonia source, such as ammonium acetate, in a suitable solvent. Heating the mixture, potentially under microwave irradiation to enhance the reaction rate and yield, would lead to the formation of the target compound. ijprajournal.com A patent for a related, more complex imidazole derivative demonstrates the feasibility of using thioanisole (B89551) as a starting material to generate a 4-(methylthio)phenyl-substituted intermediate, which then undergoes further reactions to form the imidazole ring. google.com

Cross-Coupling Methods for Introducing Methylthiophenyl Moieties

An alternative strategy involves the formation of the imidazole ring first, followed by the introduction of the 4-(methylthio)phenyl group via a metal-catalyzed cross-coupling reaction. This retrosynthetic approach would start with a 2-haloimidazole, such as 2-bromoimidazole or 2-iodoimidazole.

This haloimidazole can then be coupled with a suitable organometallic reagent derived from 4-bromothioanisole (B94970) or 4-iodothioanisole. For instance, a Suzuki-Miyaura coupling could be employed by reacting 2-bromoimidazole with 4-(methylthio)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base. researchgate.netresearchgate.net Similarly, a Stille coupling could be performed using 2-bromoimidazole and a tributylstannyl derivative of thioanisole. wikipedia.orgorganic-chemistry.org These methods offer a high degree of flexibility and are often tolerant of various functional groups.

Table 3: Potential Precursors for Cross-Coupling Synthesis

| Imidazole Substrate | Methylthiophenyl Reagent | Coupling Reaction |

| 2-Bromo-1H-imidazole | 4-(Methylthio)phenylboronic acid | Suzuki-Miyaura |

| 2-Iodo-1H-imidazole | 4-(Methylthio)phenylboronic acid | Suzuki-Miyaura |

| 2-Bromo-1H-imidazole | (4-(Methylthio)phenyl)tributylstannane | Stille |

Derivatization from Pre-synthesized Imidazole Thiones

One effective strategy for synthesizing 2-substituted imidazoles involves the chemical modification of a pre-formed imidazole ring, specifically an imidazole-2-thione (mercaptoimidazole). This approach is advantageous as it allows for late-stage functionalization. The synthesis of this compound can be achieved by S-alkylation of the corresponding imidazole-2-thione precursor.

The general reaction involves the treatment of a 4-phenyl-1H-imidazole-2-thione with a methylating agent. For instance, reacting an imidazole-2-thione with dimethyl sulfate (B86663) in the presence of a base like sodium methoxide (B1231860) or triethylamine (B128534) (TEA) in a suitable solvent such as ethanol (B145695) leads to the formation of the S-methylated product. sapub.org The reaction proceeds via deprotonation of the thiol group, forming a thiolate anion which then acts as a nucleophile, attacking the methylating agent to yield the desired 2-(methylthio)imidazole (B155837) derivative. sapub.org

This method is versatile and can be applied to various substituted imidazole-2-thiones. The reaction conditions are typically mild, and the starting thiones can often be prepared through well-established routes, such as the condensation of α-aminoketones with thiocyanate (B1210189) salts.

Table 1: Illustrative S-Alkylation of Imidazole-2-Thiones

| Imidazole-2-Thione Precursor | Reagent | Base | Product | Reference |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione | Dimethyl sulfate | Sodium methoxide | 1-(4-chlorophenyl)-2-(methylthio)-4,5-diphenyl-1H-imidazole | sapub.org |

| 4,5-diphenyl-1H-imidazole-2-thione | Benzyl chloride | Triethylamine (TEA) | 2-(Benzylthio)-4,5-diphenyl-1H-imidazole | sapub.org |

| 4,5-diphenyl-1H-imidazole-2-thione | Chloroacetonitrile | Triethylamine (TEA) | 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile | sapub.org |

Optimization of Reaction Conditions for Research Scale Synthesis

The efficient synthesis of substituted imidazoles, including this compound, often relies on multi-component reactions (MCRs). A common approach is the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonium salt (as an ammonia source). The optimization of reaction conditions for these syntheses is crucial to maximize yields, minimize reaction times, and simplify purification.

Key parameters that are typically optimized include the choice of catalyst, solvent, and reaction temperature. Studies have shown that Brønsted acidic ionic liquids, such as diethyl ammonium hydrogen phosphate, can serve as effective and reusable catalysts for this transformation, often under solvent-free conditions. sciepub.com For example, in the synthesis of 2,4,5-trisubstituted imidazoles, the reaction of benzil, an aldehyde, and ammonium acetate was optimized by screening various catalysts and conditions. sciepub.com

The amount of catalyst is also a critical factor. In one study, the yield of 2,4,5-trisubstituted imidazoles was found to increase significantly as the catalyst amount was raised to an optimal level (e.g., 15 mol%), after which no further improvement was observed. rasayanjournal.co.in Solvent selection also plays a major role; while various organic solvents can be used, solvent-free conditions or the use of green solvents are increasingly preferred. rasayanjournal.co.in

Table 2: Optimization of Catalyst Loading and Solvent for Imidazole Synthesis

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 5 | Ethanol | 80 | 72 | rasayanjournal.co.in |

| 2 | 10 | Ethanol | 80 | 85 | rasayanjournal.co.in |

| 3 | 15 | Ethanol | 80 | 96 | rasayanjournal.co.in |

| 4 | 20 | Ethanol | 80 | 96 | rasayanjournal.co.in |

| 5 | 15 | Water | 80 | 65 | rasayanjournal.co.in |

| 6 | 15 | Solvent-free | 80 | 88 | rasayanjournal.co.in |

Data represents a model reaction for the synthesis of 2,4,5-trisubstituted imidazoles using a Syzygium cumini seed catalyst. rasayanjournal.co.in

Green Chemistry Principles in Imidazole Synthesis

The integration of green chemistry principles into the synthesis of imidazoles has become a major focus of modern chemical research. researchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One prominent green methodology is the use of ultrasound irradiation. nih.govnih.gov Sonication provides an alternative energy source that can accelerate reaction rates, improve yields, and often allows for reactions to be conducted at lower temperatures compared to conventional heating. An expeditious, catalyst-free synthesis of 2-aryl-4-phenyl-1H-imidazoles has been developed by reacting phenylglyoxal (B86788) monohydrate, ammonium acetate, and various aldehydes under ultrasound irradiation. nih.govnih.gov This method is notable for its operational simplicity, milder conditions, atom economy, and minimal waste generation. nih.govnih.gov

Another key aspect of green imidazole synthesis is the move towards solvent-free reactions or the use of environmentally benign solvents like water or ethanol. rasayanjournal.co.inasianpubs.org Solvent-free, or solid-state, reactions reduce the use of volatile organic compounds (VOCs), which are often toxic and contribute to pollution. sciepub.com Furthermore, the development of biodegradable and reusable catalysts, such as those derived from natural sources like Syzygium cumini seed extract, represents a significant advance in sustainable chemistry. rasayanjournal.co.in These catalysts are cost-effective and reduce the reliance on heavy metals or harsh acids. sciepub.comrasayanjournal.co.in

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Imidazoles

| Parameter | Conventional Method (e.g., Thermal Reflux) | Green Method (e.g., Ultrasound-Assisted) | Reference |

|---|---|---|---|

| Energy Source | Thermal heating | Ultrasound irradiation | nih.govnih.gov |

| Catalyst | Often requires acid or metal catalysts | Can be catalyst-free | nih.govnih.gov |

| Solvent | Often requires organic solvents (e.g., acetic acid, DMF) | Milder solvents (e.g., methanol) or solvent-free | sciepub.comnih.govasianpubs.org |

| Reaction Time | Several hours | Minutes to a few hours | nih.govnih.gov |

| Waste Generation | Moderate to high | Minimal | nih.govnih.gov |

Spectroscopic and Structural Elucidation Techniques in Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional ¹H and ¹³C NMR spectra serve as the primary methods for verifying the molecular structure of 2-(4-(methylthio)phenyl)-1H-imidazole.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number and types of protons in the molecule. For this compound, characteristic signals are expected for the protons on the imidazole (B134444) ring, the phenyl ring, and the methylthio group. The protons on the imidazole ring typically appear in the aromatic region of the spectrum (around 7-8 ppm). ipb.pt The phenyl protons will present as a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylthio (-SCH₃) group will exhibit a singlet in the aliphatic region, typically around 2.5 ppm. The N-H proton of the imidazole ring is often broad and its chemical shift is highly dependent on solvent and concentration, but it can appear far downfield. nih.gov

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbon atoms of the imidazole ring have characteristic chemical shifts, with the C2 carbon (the one attached to the phenyl group) typically being the most deshielded. researchgate.net Aromatic carbons of the phenyl ring will also have distinct signals. The carbon of the methylthio group will appear as a sharp signal in the upfield region of the spectrum.

Tautomeric Investigations : Unsymmetrically substituted imidazoles with a proton on a nitrogen atom can exist as two distinct tautomers. nih.gov This tautomerism involves the migration of the proton between the two nitrogen atoms of the imidazole ring. In solution, this exchange can be rapid on the NMR timescale, resulting in averaged signals for the C4 and C5 carbons and the H4 and H5 protons of the imidazole ring. ipb.pt Variable-temperature NMR studies can be employed to investigate this phenomenon; at low temperatures, the exchange may be slowed enough to observe separate signals for each tautomer. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Imidazole N-H | Variable, broad (e.g., >12 ppm) | - |

| Imidazole H4/H5 | ~7.1 - 7.7 (averaged) | ~120 - 130 (averaged) |

| Phenyl H (ortho to Imidazole) | Doublet, ~7.8 - 8.0 | ~125 - 128 |

| Phenyl H (ortho to -SCH₃) | Doublet, ~7.2 - 7.4 | ~126 - 129 |

| Methylthio (-SCH₃) | Singlet, ~2.5 | ~15 - 20 |

| Imidazole C2 | - | ~145 |

| Phenyl C (ipso, attached to Imidazole) | - | ~128 - 132 |

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR techniques are crucial for unambiguous signal assignment, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons (¹H-¹H correlations). It would be used to confirm the connectivity between the adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It is essential for definitively assigning which proton signal corresponds to which carbon signal, for example, linking the phenyl proton signals to their respective phenyl carbon signals. ipb.pt

Solid-State NMR (ssNMR) provides structural and dynamic information about molecules in the solid phase, which can differ significantly from their state in solution. acs.org

Structural Characterization : In the solid state, the tautomeric forms of the imidazole ring, which may be rapidly interconverting in solution, can be "frozen" and observed distinctly. researchgate.net ssNMR techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, allowing for the characterization of different crystalline domains or polymorphs. nih.govresearchgate.net

Probing Interactions : ssNMR is highly sensitive to intermolecular interactions. It can be used to directly probe the N-H···N hydrogen bonds that link imidazole molecules in the solid state. acs.org Advanced ssNMR experiments can measure internuclear distances and determine the geometry of these hydrogen bonds, which are critical to the material's properties. acs.org

Dynamics : For imidazole-based materials being investigated for properties like proton conduction, ssNMR can characterize dynamic processes such as the reorientation of the imidazole ring. researchgate.net This motion is often a key step in proton transport mechanisms. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₀N₂S), the expected exact mass is approximately 190.056 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass.

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule would break apart in a predictable manner. Common fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃) from the methylthio group.

Cleavage of the C-S bond, leading to fragments corresponding to the phenyl-imidazole core and the methylthio group.

Fragmentation of the imidazole ring itself, a characteristic pattern for this heterocycle. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a rapid and effective method for identifying functional groups.

Functional Group Identification : The IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening indicative of hydrogen bonding. rsc.org Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings are expected in the 1600-1450 cm⁻¹ region. researchgate.net

Intermolecular Interactions : The position and shape of the N-H stretching band are particularly sensitive to the strength of intermolecular N-H···N hydrogen bonds that link adjacent molecules in the solid state or in concentrated solutions. A stronger hydrogen bond typically results in a broader and more red-shifted (lower frequency) absorption band.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| N-H Stretch (H-bonded) | 3300 - 2500 | Broad |

| Aromatic C-H Stretch | 3150 - 3000 | Sharp, medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Sharp, weak-medium |

| C=N and C=C Ring Stretches | 1600 - 1450 | Medium to strong |

| C-N Stretch | 1350 - 1250 | Medium |

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact bond lengths, bond angles, and torsional angles.

Molecular Architecture : A crystal structure would confirm the planarity of the imidazole ring and the phenyl ring. It would also determine the dihedral angle between these two rings, revealing the extent of twisting in the molecule's preferred solid-state conformation. mdpi.com

Single Crystal X-ray Diffraction of this compound Analogues

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular structure of crystalline compounds. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. Research on analogues of this compound, particularly benzimidazole (B57391) derivatives, offers significant insight into their structural characteristics. openresearchlibrary.orgscispace.com

Similarly, the crystal structure of 2-phenyl-1H-imidazole was determined to be orthorhombic, with intermolecular N-H···N hydrogen bonds being a key feature of its crystal packing. nih.govresearchgate.net In another study, the analysis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its solvates demonstrated the primary role of classic N-H···N and C-H···N hydrogen bonds, alongside stacking interactions, in forming the crystal lattice. mdpi.com

The planarity of the molecular system is another critical aspect revealed by SCXRD. For instance, in 2-(1H-benzimidazol-2-yl)phenol, the molecule is essentially planar, which facilitates π-π stacking interactions between parallel-arranged molecules in the crystal. openresearchlibrary.orgresearchgate.net In contrast, other analogues exhibit significant dihedral angles between the imidazole or benzimidazole core and the attached phenyl rings. nih.gov For example, in 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, the benzimidazole moiety forms dihedral angles of 46.16 (7)° and 77.45 (8)° with the two benzene rings. nih.gov

The crystallographic data obtained from SCXRD studies are summarized in the interactive table below, showcasing the diversity in crystal systems and packing arrangements among various analogues.

Interactive Table: Crystallographic Data for Analogues of this compound

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Interactions | Ref. |

| 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole | Orthorhombic | Pbca | a = 8.544 Å, b = 9.700 Å, c = 29.684 Å | C-H···N, N-H···N, π-π interactions | openresearchlibrary.org |

| 2-Phenyl-1H-imidazole | Orthorhombic | Ama2 | a = 10.0740 Å, b = 18.151 Å, c = 4.1562 Å | N-H···N hydrogen bonds | nih.govresearchgate.net |

| 2-(1H-Benzimidazol-2-yl)phenol (BIP) | Monoclinic | P21/c | - | π-π interactions, hydrogen bonds | openresearchlibrary.orgresearchgate.net |

| 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Monoclinic | P21/n | a = 15.673 Å, b = 4.7447 Å, c = 17.615 Å, β = 99.067° | N-H···N, C-H···N hydrogen bonds, stacking | mdpi.com |

| 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol | Monoclinic | P21/n | - | O-H···N, O-H···O hydrogen bonds, π-π interactions | nih.gov |

Powder X-ray Diffraction for Polymorphic and Salt Form Analysis

Powder X-ray diffraction (PXRD) is an essential analytical tool in pharmaceutical development for the characterization of solid materials. mdpi.com Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can analyze a polycrystalline powder, making it ideal for routine screening and quality control. intertek.com Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which allows for rapid identification and differentiation of various solid forms. americanpharmaceuticalreview.com

A primary application of PXRD is in the study of polymorphism, the ability of a compound to exist in multiple crystalline forms. creative-biostructure.com Different polymorphs of the same active pharmaceutical ingredient (API) can have distinct physicochemical properties, including solubility, stability, and bioavailability. rigaku.com Therefore, identifying and controlling the polymorphic form is critical during drug development and manufacturing. intertek.com The PXRD pattern is highly sensitive to the crystal lattice, meaning different polymorphs will exhibit different peak positions and intensities. americanpharmaceuticalreview.comresearchgate.net

For instance, the analysis of carnidazole, a nitroimidazole derivative, revealed multiple polymorphic forms. When single crystals of a new form could not be obtained, high-resolution synchrotron PXRD was used to determine its unit cell dimensions and space group, a crucial first step toward solving its crystal structure from powder data. cambridge.org

PXRD is also indispensable for the characterization of salts and cocrystals. mdpi.comamericanpharmaceuticalreview.com The formation of a salt or cocrystal results in a new crystalline lattice with a unique PXRD pattern distinct from the patterns of the individual starting components. This technique is therefore a primary method used in salt screening studies to confirm the creation of new solid forms and to characterize them. americanpharmaceuticalreview.com By comparing the PXRD pattern of a reaction product to those of the API and any counterions or coformers, researchers can quickly determine if a new crystalline salt or cocrystal has been formed. intertek.comamericanpharmaceuticalreview.com This analysis is vital for selecting the optimal solid form of a drug candidate with improved properties. malvernpanalytical.com

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling of Imidazole (B134444) Derivatives

A typical QSAR study on imidazole derivatives involves the calculation of various molecular descriptors that quantify different aspects of the molecular structure. These descriptors are then correlated with a measure of biological activity, such as the half-maximal inhibitory concentration (IC50), using statistical methods like multiple linear regression (MLR) or more advanced techniques like artificial neural networks (ANN) and support vector machines (SVM). nih.govnih.gov The resulting equation or model can then be used to predict the activity of compounds that have not yet been synthesized or tested.

Key molecular descriptors often found to be significant in QSAR models of imidazole derivatives include:

Electronic Descriptors: These relate to the electron distribution in the molecule. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the interaction of the imidazole core with its biological target. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Parameters such as molecular weight, volume, and surface area, as well as more complex descriptors like STERIMOL parameters, can be crucial for determining how well the molecule fits into a receptor's binding site. nih.gov

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a critical factor in a molecule's ability to cross cell membranes and reach its target. researchgate.net

The development of a robust QSAR model involves several stages, including dataset preparation, descriptor calculation, model building, and rigorous validation. Validation is a critical step to ensure that the model is not only statistically sound but also has predictive power for new compounds. nih.govresearchgate.net

| Descriptor Type | Examples | Potential Influence on Activity of Imidazole Derivatives |

|---|---|---|

| Electronic | Hammett constants (σ), Dipole moment | Modulates the strength of interactions with the biological target. nih.gov |

| Steric | Molecular Weight, Molar Refractivity, STERIMOL parameters | Affects the fit of the molecule within the binding pocket of a receptor. nih.gov |

| Hydrophobic | LogP, Hydrophobic field | Governs the ability of the compound to traverse biological membranes. researchgate.net |

| Topological | Balaban index (J), Kier & Hall indices | Encodes information about molecular size, shape, and branching. researchgate.netaimspress.com |

Theoretical Studies on Tautomerism and Isomerism in Methylthio-Substituted Imidazoles

The imidazole ring system is known to exhibit prototropic tautomerism, a process involving the migration of a proton between the two nitrogen atoms. In the case of 2-(4-(methylthio)phenyl)-1H-imidazole, two principal tautomeric forms can be considered: one where the proton is on the nitrogen at position 1 (1H-tautomer) and another where it resides on the nitrogen at position 3 (3H-tautomer). Theoretical and computational studies are invaluable for understanding the relative stabilities of these tautomers and the energy barriers associated with their interconversion.

While specific theoretical investigations focused solely on this compound are limited, studies on related 2-phenylimidazoles and other substituted imidazoles provide significant insights. researchgate.net These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the energies of the different tautomers and the transition states connecting them. researchgate.net

The relative stability of the tautomers can be influenced by several factors, including the nature and position of substituents, as well as the surrounding environment (gas phase versus solvent). For 2-phenylimidazole (B1217362) derivatives, it has been observed that both tautomeric forms can coexist in solution at room temperature, with relatively small energy differences between them. researchgate.net The presence of the 4-(methylthio)phenyl group at the 2-position is expected to influence the electronic properties of the imidazole ring and, consequently, the tautomeric equilibrium. The sulfur atom in the methylthio group can participate in resonance and inductive effects, which can differentially stabilize or destabilize the different tautomeric forms.

Computational studies on similar heterocyclic systems have shown that the choice of the computational method and basis set is crucial for obtaining accurate results. researchgate.netnih.gov Solvation models are also important for describing the behavior of these molecules in solution, as intermolecular interactions with solvent molecules can significantly affect tautomeric preferences. orientjchem.org

In addition to tautomerism, isomerism related to the orientation of the 4-(methylthio)phenyl group with respect to the imidazole ring can also be investigated computationally. The rotational barrier around the single bond connecting the two rings can be calculated to understand the conformational flexibility of the molecule.

| Tautomer/Isomer | Description | Key Factors Influencing Stability |

|---|---|---|

| 1H-tautomer | Proton is located on the nitrogen atom at position 1 of the imidazole ring. | Electronic effects of the 2-substituent, solvent effects, and intermolecular hydrogen bonding. researchgate.net |

| 3H-tautomer | Proton is located on the nitrogen atom at position 3 of the imidazole ring. | |

| Rotational Isomers | Different spatial orientations of the 4-(methylthio)phenyl ring relative to the imidazole ring. | Steric hindrance and electronic interactions between the two ring systems. |

Research Applications Beyond Direct Therapeutics

Imidazole (B134444) Derivatives as Chemical Probes for Investigating Biological Pathways

The imidazole framework is a key component of many biologically active molecules and is found in natural compounds like the amino acid histidine. semanticscholar.orgnih.gov This inherent biological relevance makes imidazole derivatives, including 2-(4-(methylthio)phenyl)-1H-imidazole, valuable as chemical probes for exploring biological systems.

Researchers have synthesized series of imidazole-based fluorescent receptors to detect specific anions. nih.gov These probes can exhibit changes in their colorimetric and fluorescent properties upon binding to ions like cyanide, allowing for their detection and even imaging within living cells. nih.gov For instance, certain imidazole-based sensors show a distinct color change from yellow to orange or pink in the presence of specific anions. nih.gov This change is often accompanied by a significant shift in the intramolecular charge transfer (ICT) band and a remarkable fluorescence emission under UV light. nih.gov Such tools are instrumental in studying the roles of various ions in cellular processes.

While specific studies on this compound as a biological probe are not extensively documented, its structure suggests potential. The imidazole core can participate in hydrogen bonding and metal coordination, while the methylthio group influences its lipophilicity, which could affect membrane permeability and interactions with biological targets.

Development of Imidazole-Based Functional Materials

The imidazole moiety is a valuable building block in materials science due to its electronic properties, ability to participate in proton transfer, and thermal stability.

Imidazole and its derivatives are extensively investigated for their application in proton-conducting membranes for fuel cells, particularly those operating under anhydrous (water-free) conditions and at temperatures above 100°C. researchgate.netmdpi.com The nitrogen atoms in the imidazole ring can facilitate proton transfer through a Grotthus-type mechanism, involving the formation and breaking of hydrogen bonds. researchgate.net

Composite membranes, where imidazole is incorporated into a polymer matrix like Nafion or collagen, have shown significantly higher proton conductivity under anhydrous conditions compared to the polymer alone. researchgate.netmdpi.com For example, an imidazole-collagen composite was found to be a high-proton conductor, reaching approximately 10⁻³ S/m at 200°C without humidity. mdpi.com The proton conductivity in these systems is often dependent on the concentration of imidazole. mdpi.com Crystalline 2D-polymers incorporating imidazole units have exhibited ultrahigh proton conductivity, on the order of 3.2 × 10⁻² S cm⁻¹ at 95% relative humidity and 95°C. acs.org

Table 1: Proton Conductivity of Various Imidazole-Based Materials

| Material | Conductivity (S/cm) | Conditions |

| Imidazole-linked 2D-polymer | 3.2 × 10⁻² | 95°C, 95% RH |

| Imidazole-Collagen Composite | ~10⁻⁵ (equivalent to 10⁻³ S/m) | 200°C, Anhydrous |

| Nafion-imidazole composite | Higher than plain Nafion | >100°C, Anhydrous |

This table is generated based on data from multiple sources. researchgate.netmdpi.comacs.org

Imidazole derivatives are recognized for their fluorescent properties and have been developed as optical materials. nasa.gov Certain imidazole derivatives exhibit strong fluorescence, making them suitable for applications in optical devices. nasa.gov For example, phenanthroimidazole derivatives have been designed as fluorescent probes for protein conjugation and labeling in biomedical imaging. nih.gov

The fluorescence efficiency can be tuned by modifying the substituent groups on the imidazole scaffold. nasa.gov A series of imidazole-based fluorescent receptors have been synthesized for anion sensing, displaying significant changes in their emission spectra upon binding to target ions. nih.gov Thiophenylimidazole dyes, which share structural similarities with this compound, have been found to be highly fluorescent, with their efficiency depending on factors like solvent polarity and substituents. nasa.gov

The imidazole scaffold is a common component in materials developed for Organic Light-Emitting Diodes (OLEDs). Imidazole derivatives have been utilized as emitters, host materials, and electron-transporting layers in OLED devices. mdpi.comnih.gov Their bipolar nature (ability to transport both holes and electrons) is advantageous for creating a broad charge recombination zone in the emissive layer, which can lead to higher device efficiency. mdpi.com

For instance, carbazole-imidazole derivatives have been synthesized as bipolar blue-emitting materials. nih.gov In these systems, the carbazole (B46965) unit acts as the electron donor, while the imidazole moiety functions as the electron acceptor. nih.gov OLEDs using such compounds as the emissive layer have achieved deep-blue electroluminescence with high external quantum efficiencies. nih.gov Derivatives of carbazole and diphenyl imidazole have demonstrated high triplet energy values and hole drift mobility, making them suitable as host materials for green and red phosphorescent OLEDs. mdpi.com

Table 2: Performance of OLEDs with Imidazole-Based Emitters

| Emitter Type | Emission Color | Max. External Quantum Efficiency (EQE) | Commission Internationale de l'Éclairage (CIE) Coordinates |

| Carbazole-π-Imidazole Derivative | Deep-Blue | 4.43% | (0.157, 0.080) |

| Pyrene-Benzimidazole Derivative | Pure Blue | 4.3% | (0.1482, 0.1300) |

This table is generated based on data from multiple sources. nih.govnih.gov

Imidazole and its derivatives are effective corrosion inhibitors for various metals and alloys, such as steel, in acidic environments. electrochemsci.orgmdpi.com Their inhibitory action is attributed to the adsorption of the imidazole molecules onto the metal surface, forming a protective film that impedes the corrosion process. electrochemsci.orgmdpi.com

The presence of heteroatoms like nitrogen and sulfur, as in this compound, enhances the adsorption process. The nitrogen atoms in the imidazole ring and the sulfur atom in the methylthio group can donate lone-pair electrons to the vacant d-orbitals of the metal, forming coordinate bonds. mdpi.com This adsorption can be characterized by chemisorption, indicating a strong interaction with the metal surface. electrochemsci.org Studies on compounds like 2-(ethylthio)-1,4,5-triphenyl-1H-imidazole have shown excellent inhibition efficiency for steel in hydrochloric acid, with efficiency increasing with the concentration of the inhibitor. electrochemsci.org Imidazole derivative-based ionic liquids have also been investigated as effective corrosion inhibitors for carbon steel in brackish water. researchgate.net

Imidazole Scaffolds in Catalysis and Other Organic Reaction Methodologies

The imidazole ring is a prominent scaffold in the field of catalysis. nih.gov Its ability to act as a base, a nucleophile, or a proton shuttle is leveraged in various organic reactions. nih.govrsc.org The amino acid histidine, which contains an imidazole side chain, plays a crucial role in the catalytic activity of many enzymes. nih.gov

In synthetic chemistry, imidazole can act as an organocatalyst for multicomponent reactions, providing access to a wide range of structurally diverse and functionalized molecules. rsc.org Chiral bicyclic imidazole catalysts have been developed and successfully applied in several enantioselective reactions, demonstrating the tunability of the imidazole scaffold for asymmetric synthesis. acs.org Furthermore, imidazole-based supramolecular structures have been designed to mimic enzymatic active sites, catalyzing reactions like oxidation and hydrolysis. sciopen.com The synthesis of substituted imidazoles itself is often achieved using various catalysts, including heterogeneous catalysts, to produce these valuable building blocks for medicinal and materials chemistry. mdpi.com

Environmental Research Applications (e.g., Detection in Atmospheric Aerosols)

Extensive research has been conducted on the presence and impact of various imidazole derivatives in the environment, particularly within atmospheric aerosols. These compounds are recognized as constituents of atmospheric brown carbon, which can influence climate by absorbing solar radiation. Studies have identified numerous simple imidazoles, such as methylimidazole, ethylimidazole, and imidazole-2-carboxaldehyde, in particulate matter (PM2.5) samples collected from diverse locations.

The formation of these imidazoles in the atmosphere is often attributed to the reaction of dicarbonyl compounds (like glyoxal (B1671930) and methylglyoxal), which are products of the atmospheric oxidation of volatile organic compounds, with nitrogen-containing compounds such as ammonia (B1221849) and amines. Analytical techniques, primarily high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), are employed to identify and quantify these imidazole species in aerosol extracts.

However, a thorough review of existing scientific literature reveals a notable absence of research specifically detailing the detection or environmental significance of This compound in atmospheric aerosols or any other environmental context. While the broader class of sulfur-containing organic compounds is a subject of atmospheric research, and various other imidazole derivatives have been quantified, there is currently no available data or published studies confirming the presence of this compound in ambient air samples.

Consequently, it is not possible to provide detailed research findings or data tables on its environmental detection in atmospheric aerosols, as no such research appears to have been conducted or published to date. The environmental role and atmospheric fate of this specific sulfur-containing imidazole derivative remain an uninvestigated area within the field of atmospheric chemistry.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For imidazole (B134444) derivatives such as "2-(4-(methylthio)phenyl)-1H-imidazole," High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used techniques.

HPLC and UHPLC are indispensable for the analysis of non-volatile and thermally labile compounds like many imidazole derivatives. These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Key Considerations for HPLC/UHPLC Analysis of Imidazole Derivatives:

Stationary Phases: Reversed-phase columns, such as those with C18 or C8 bonded phases, are commonly employed for the separation of imidazole-containing compounds. nih.govsielc.com The choice of stationary phase is critical and is often optimized to achieve the best separation from potential impurities or other components in a research sample. wiley.com

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. wiley.comnih.gov To improve peak shape and resolution, especially for basic compounds like imidazoles, additives such as formic acid or ammonium (B1175870) formate are often incorporated into the mobile phase. wiley.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to separate complex mixtures of imidazole derivatives. ptfarm.pl

Detection: A Diode-Array Detector (DAD) or a UV-Vis detector is commonly used for the quantification of imidazole derivatives, with the detection wavelength selected based on the compound's maximum absorbance. researchgate.net For instance, a wavelength of 215 nm has been used for the quantification of certain imidazoles. researchgate.net

UHPLC, an evolution of HPLC, utilizes smaller particle-sized columns (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it a valuable tool for high-throughput screening and detailed research investigations of imidazole derivatives. wiley.comresearchgate.net

Table 1: Exemplary HPLC/UHPLC Conditions for Analysis of Imidazole Derivatives

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 1.7 µm) | Provides good retention and separation for moderately polar compounds like imidazoles. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape for basic analytes. Acetonitrile is a common organic modifier. |

| Elution | Gradient | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for UHPLC, providing a balance between speed and efficiency. |

| Detection | DAD or UV at 215-300 nm | Wavelength is selected to maximize the analyte's absorbance for optimal sensitivity. |

| Column Temperature | 30 - 40 °C | Controls retention time and peak shape. |

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. gdut.edu.cn Due to the polar nature and relatively low volatility of many imidazole compounds, including "this compound," derivatization is often a necessary step prior to GC-MS analysis. researchgate.net

Derivatization Strategies:

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. osti.gov Common derivatization strategies for compounds with active hydrogens, such as the N-H group in the imidazole ring, include:

Silylation: This is a widely used technique where an active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group. phenomenex.com Reagents like N-trimethylsilylimidazole (TMSI) are effective for targeting hydroxyl and carboxylic acid groups and can also be used for phenols and thiols. phenomenex.com

Acylation: This involves the introduction of an acyl group.

Alkylation: This involves the addition of an alkyl group.

The choice of derivatization reagent is crucial and depends on the specific functional groups present in the molecule. For example, isobutyl chloroformate has been successfully used for the derivatization of several imidazole-like compounds before GC-MS analysis. gdut.edu.cn

GC-MS Analysis:

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios of the fragments. This allows for highly specific and sensitive detection and identification. gdut.edu.cnscispace.com

Hyphenated Techniques (e.g., LC-MS, HPLC-MS/MS) for Comprehensive Chemical Analysis

Hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS and LC-MS/MS), have become the gold standard for the analysis of a wide range of compounds, including imidazole derivatives. mdpi.comnih.gov These techniques offer unparalleled sensitivity, selectivity, and structural elucidation capabilities. mdpi.comrsc.org

LC-MS combines the powerful separation capabilities of HPLC or UHPLC with the highly sensitive and specific detection of mass spectrometry. rsc.org This is particularly advantageous for analyzing complex research matrices where co-eluting compounds might interfere with traditional UV detection.

LC-MS/MS, or tandem mass spectrometry, takes this a step further by enabling the fragmentation of a specific parent ion (precursor ion) into characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides an additional layer of specificity and is extremely valuable for quantitative analysis in complex samples, as it significantly reduces background noise and matrix effects. mdpi.comnih.gov

Advantages of LC-MS and LC-MS/MS for Imidazole Analysis:

High Sensitivity: Allows for the detection and quantification of trace amounts of the analyte. nih.gov

High Selectivity: The ability to monitor specific mass transitions minimizes interference from other components in the sample matrix. mdpi.com

Structural Information: Mass spectrometry provides valuable data for the structural confirmation of the target compound and the identification of unknown impurities or metabolites. nih.gov

Broad Applicability: Suitable for a wide range of imidazole derivatives without the need for derivatization. mdpi.com

Sample Preparation and Extraction Techniques for Complex Research Matrices

The success of any chromatographic analysis heavily relies on the effectiveness of the sample preparation and extraction steps. mdpi.com The goal is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For the analysis of "this compound" in complex research matrices such as biological fluids or environmental samples, common extraction techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of analytes from liquid samples. nih.govmdpi.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For imidazole compounds, hydrophilic-lipophilic balance (HLB) cartridges are often employed due to their ability to retain a wide range of compounds with varying polarities. mdpi.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be adjusted to optimize the extraction of ionizable compounds like imidazoles.

Protein Precipitation: For biological samples like plasma, protein precipitation is a common first step to remove proteins that can interfere with the analysis. nih.gov This is often achieved by adding a solvent like acetonitrile or methanol.

The choice of extraction technique depends on the nature of the analyte, the sample matrix, and the required level of cleanliness and concentration. mdpi.com

Validation of Analytical Methods for Purity and Quantification in Research Contexts

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. gavinpublishers.com For research applications involving "this compound," a validated method ensures the accuracy, reliability, and consistency of the generated data. The key validation parameters, as often guided by international guidelines, include: nih.govgavinpublishers.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wiley.com This is typically evaluated by analyzing a series of standards at different concentrations and is often characterized by the correlation coefficient (R²) of the calibration curve. gdut.edu.cn

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). wiley.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wiley.comgdut.edu.cn

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wiley.comgdut.edu.cn

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Method

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 15% |

| LOD & LOQ | Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or other validated methods. |

By employing these rigorous analytical methodologies and adhering to strict validation protocols, researchers can ensure the generation of high-quality, reliable data for "this compound," which is essential for advancing scientific understanding and potential applications of this compound.

Future Research Directions and Emerging Trends

Exploitation of 2-(4-(methylthio)phenyl)-1H-imidazole as a Privileged Scaffold for Novel Derivative Design

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple, often unrelated, biological targets. nih.govresearchgate.net The imidazole (B134444) ring is a quintessential example of such a scaffold, forming the basis for a wide array of therapeutic agents with activities ranging from anticancer and antimicrobial to anti-inflammatory. ijpsjournal.comsapub.orgnih.gov The structure of this compound is particularly promising for exploitation as a privileged scaffold. The phenyl group at the 2-position, the imidazole core, and the methylthio substituent offer multiple points for chemical modification, allowing for the systematic design of new derivatives.

Future research will focus on creating libraries of compounds derived from this scaffold. By modifying the substituents on the phenyl ring, altering the groups on the imidazole nitrogens, or oxidizing the methylthio group to sulfoxide or sulfone, researchers can fine-tune the molecule's steric and electronic properties. This allows for the exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity for specific biological targets. For instance, derivatives could be designed to target enzymes where the sulfur atom can engage in specific interactions, or the imidazole core can act as a hydrogen bond donor/acceptor or a metal-coordinating ligand. nih.gov The development of such derivatives is crucial for discovering new therapeutic agents for a multitude of diseases. nih.gov

Advanced Computational Approaches for Deeper Mechanistic Understanding of Imidazole-Based Systems

To guide the rational design of novel derivatives, advanced computational methods are indispensable. Techniques such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations provide profound insights into how imidazole-based compounds interact with biological targets at the molecular level. researchgate.netplos.org

Molecular docking studies can predict the preferred binding orientation of this compound and its analogs within the active site of a target protein. mdpi.com For example, a computational study on imidazole derivatives as potential inhibitors for the SARS-CoV-2 main protease (Mpro) used docking to identify key interactions with catalytic residues like HIS 41 and CYS 145. mdpi.comnih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time. researchgate.netusp.br These simulations provide a dynamic picture of the interactions, revealing how the compound and the protein adapt to each other, which is crucial for predicting binding affinity and residence time. mdpi.com Pharmacophore modeling, which identifies the essential 3D arrangement of chemical features necessary for biological activity, can further refine the design process. nih.gov For a compound like this compound, computational models can highlight the importance of the aromatic ring, the hydrogen-bonding capabilities of the imidazole, and the role of the methylthio group in target recognition. nih.gov

Table 1: Computational Methods in Imidazole Research

| Computational Method | Application in Imidazole Research | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicting binding modes of imidazole derivatives in protein active sites. | Identifies potential binding poses and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamics of ligand-protein complexes. | Reveals the stability of binding, conformational changes, and provides a basis for binding free energy calculations. |

| Density Functional Theory (DFT) | Calculating electronic properties and reactivity. | Predicts molecular geometry, charge distribution, and reaction mechanisms. researchgate.net |

| Pharmacophore Modeling | Identifying essential 3D features for biological activity. | Creates a model of the key features required for a molecule to bind to its target, guiding the design of new compounds. nih.gov |

Integration of Machine Learning and Artificial Intelligence in Imidazole Research and Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These technologies are particularly well-suited for the study of privileged scaffolds like imidazole. By analyzing large datasets of chemical structures and their associated biological activities, AI/ML algorithms can identify complex patterns that are not apparent to human researchers. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning techniques like Random Forest (RF) or Deep Neural Networks (DNN), can predict the biological activity of novel imidazole derivatives before they are synthesized. researchgate.netusp.br This predictive power allows chemists to prioritize the synthesis of compounds with the highest likelihood of success, saving significant time and resources. nih.gov A 2025 study, for instance, used AI algorithms to build a QSAR model for 177 imidazole derivatives, which successfully highlighted structural features related to enhanced anti-melanoma activity and allowed for the design of new, more potent analogues. researchgate.netusp.br

Exploration of New and Sustainable Synthetic Avenues for Imidazoles (e.g., Biocatalysis, Flow Chemistry)

The synthesis of imidazole derivatives is a well-established field, but there is a growing emphasis on developing more sustainable and efficient methods. researchgate.netrsc.org Green chemistry principles are being increasingly applied to reduce waste, avoid hazardous reagents, and improve energy efficiency. tandfonline.combohrium.com

Biocatalysis , the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov For example, researchers have developed a biocatalytic method to produce imidazole-4-acetic acid from L-histidine using an E. coli whole-cell biocatalyst, a process that is more cost-effective and greener than chemical synthesis. nih.gov Future research could explore enzymes capable of constructing or modifying the this compound scaffold.

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch flask, is another emerging trend. acs.org This technique offers numerous advantages, including enhanced safety, better process control, and easier scalability. nih.gov Continuous-flow microreactor systems have been successfully used for the efficient synthesis of various substituted imidazoles, often achieving high yields in a matter of minutes. acs.orgresearchgate.net Applying flow chemistry to the synthesis of this compound and its derivatives could streamline their production, making them more accessible for research and development. Other green approaches include the use of bio-based solvents like ethyl lactate, which is biodegradable and non-corrosive, and catalyst-free multicomponent reactions. tandfonline.com

Table 2: Comparison of Synthetic Methods for Imidazoles

| Synthetic Method | Key Advantages | Relevance to Sustainability |

|---|---|---|

| Traditional Batch Synthesis | Well-established and versatile. | Often involves harsh conditions, hazardous solvents, and significant waste. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts (enzymes). | Environmentally friendly, reduces byproducts. nih.gov |

| Flow Chemistry | Improved safety, precise control, scalability, rapid reaction times. | Increased energy efficiency, reduced solvent usage, better process intensification. acs.orgnih.gov |

| Green Solvents/Catalyst-Free Reactions | Use of renewable and non-toxic solvents, avoidance of heavy metal catalysts. | Aligns with multiple principles of green chemistry, simplifies product purification. tandfonline.comresearchgate.net |

Development of Multi-Functional Imidazole-Based Systems for Interdisciplinary Research Applications

The utility of the imidazole scaffold extends far beyond medicinal chemistry. The unique properties of compounds like this compound make them attractive for a range of interdisciplinary applications, including materials science, supramolecular chemistry, and chemical sensing.

The imidazole ring's ability to coordinate with metal ions and participate in hydrogen bonding makes it an excellent building block for creating complex supramolecular structures and functional materials. nih.govmdpi.com For instance, imidazole derivatives have been used to create metal-organic frameworks (MOFs) that can serve as highly efficient catalysts for chemical reactions like Suzuki coupling. frontiersin.org The this compound scaffold could be incorporated into polymers or MOFs to create materials with tailored electronic, optical, or catalytic properties.

Furthermore, imidazole derivatives are being explored as chemosensors for detecting specific ions or molecules. mdpi.com The nitrogen atoms in the imidazole ring can act as binding sites, and a change in the molecule's fluorescence or color upon binding can be used for detection. researchgate.net The specific structure of this compound, with its combination of aromatic and sulfur-containing groups, could be leveraged to design sensors with high selectivity for particular analytes, with applications in environmental monitoring or medical diagnostics.

Q & A

Q. How can researchers design derivatives of this compound for targeted applications (e.g., antimicrobial, optoelectronic)?

- Methodological Answer : Structure-Activity Relationship (SAR) studies guide functionalization:

- Antimicrobial : Introduce fluoro or nitro groups at the phenyl ring to enhance lipophilicity.

- Optoelectronic : Add electron-withdrawing groups (e.g., –CF) to tune HOMO-LUMO gaps, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.